molecular formula C20H15ClN2O2S B2968738 3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 941941-95-3

3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No. B2968738
CAS RN: 941941-95-3
M. Wt: 382.86
InChI Key: VAJKSMQIMMIWMQ-UHFFFAOYSA-N
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Description

The compound “3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol” is a complex organic molecule. It has a linear formula of C19H19ClN2OS and a molecular weight of 358.893 . This compound is part of a class of molecules that feature the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related pyrazolo pyrimidin-5 (4H)-ones intermediates involves halogenation, reduction, and alkylation reactions . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH 2 -group of the starting aminopyrazole with the Cβ of 19a–l .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a thiophene ring, a benzopyrazolo ring, and an oxazine ring . The compound also contains a phenol group, which is a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group.


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, in the synthesis of related compounds, the cyclocondensation occurs by a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group, where the subsequent loss of a water molecule leads to products .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Heterocyclic compounds, including those incorporating thiophene and pyrazole moieties, have been synthesized and characterized for various applications, such as antimicrobial, anti-inflammatory, and anticancer agents. For instance, a study by Gomha et al. (2016) discussed the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potent anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016). Similarly, the work by Landage, Thube, & Karale (2019) focused on synthesizing novel thiazolyl pyrazole and benzoxazole derivatives, highlighting their antibacterial screening (Landage, Thube, & Karale, 2019).

Antimicrobial and Anti-inflammatory Applications

The antimicrobial and anti-inflammatory potential of heterocyclic compounds has been a significant area of research. Shaikh et al. (2014) synthesized a series of phenol derivatives, including pyrazol-3-yl)phenols, and screened them for antibacterial activity against various Gram-positive and Gram-negative bacteria, showing some compounds' significant antimicrobial activity (Shaikh, Jadhav, Kale, Chate, Nagargoje, & Gill, 2014). Additionally, Kendre, Landge, & Bhusare (2015) prepared a series of heterocyclic derivatives, including pyrazole and isoxazole, evaluated for their antimicrobial and anti-inflammatory activities, underscoring the therapeutic potential of these compounds (Kendre, Landge, & Bhusare, 2015).

Antidepressant Activity

Exploring the antidepressant activity of heterocyclic compounds has also been of interest. Mathew, Suresh, & Anbazhagan (2014) synthesized a series of thiophene-based pyrazolines and evaluated their antidepressant activity, finding that certain derivatives exhibited significant potential as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Mechanism of Action

While the specific mechanism of action for this compound is not provided, related compounds have been found to inhibit TRKA, a member of the receptor tyrosine kinase (RTK) family . These compounds have been shown to inhibit the proliferation of certain cell lines .

Future Directions

The future directions for this compound could involve further exploration of its potential uses. For instance, related compounds have been explored for their potential as TRK inhibitors, which could have implications in cancer treatment .

properties

IUPAC Name

3-(9-chloro-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S/c21-13-6-7-18-15(10-13)17-11-16(12-3-1-4-14(24)9-12)22-23(17)20(25-18)19-5-2-8-26-19/h1-10,17,20,24H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJKSMQIMMIWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC(=CC=C4)O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

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